A Comprehensive Technical Guide to (R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride: A Key Chiral Building Block in Pharmaceutical Research
A Comprehensive Technical Guide to (R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride: A Key Chiral Building Block in Pharmaceutical Research
For Immediate Release
This technical guide provides an in-depth overview of (R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride (CAS Number: 845829-91-6), a critical chiral building block for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, synthesis, and characterization, with a focus on its application in the synthesis of complex pharmaceutical intermediates.
Introduction: The Significance of Chiral Amines in Drug Discovery
Chiral amines are fundamental components in a vast array of pharmaceuticals, where the specific stereochemistry is often crucial for therapeutic efficacy and safety. (R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride stands out as a valuable intermediate due to the strategic placement of its functional groups: a chiral primary amine, a bromine atom for subsequent cross-coupling reactions, and a fluorine atom which can enhance metabolic stability and binding affinity of the final drug molecule. This unique combination makes it a sought-after precursor in the synthesis of novel therapeutic agents.
Physicochemical Properties and Identification
A thorough understanding of the physicochemical properties of (R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride is essential for its effective use in synthesis.
| Property | Value | Source(s) |
| CAS Number | 845829-91-6 | [1] |
| Molecular Formula | C₈H₁₀BrClFN | [2] |
| Molecular Weight | 254.53 g/mol | |
| Appearance | Solid (Typical) | |
| Purity | ≥98% (Commercially available) | [2] |
| Synonyms | (1R)-1-(4-bromo-2-fluorophenyl)ethanamine hydrochloride |
Structure:
Caption: Chemical structure of (R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride.
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure (R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride typically involves two key stages: the synthesis of the racemic amine followed by chiral resolution.
Synthesis of Racemic 1-(4-Bromo-2-fluorophenyl)ethanamine
The racemic amine is commonly prepared from the corresponding ketone, 1-(4-bromo-2-fluorophenyl)ethan-1-one, via reductive amination.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Analytical Characterization
Rigorous analytical control is necessary to confirm the identity, purity, and enantiomeric excess of the final product.
Spectroscopic Analysis
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¹H NMR: Expected signals would include aromatic protons (with splitting patterns influenced by the fluorine and bromine substituents), a quartet for the methine proton (CH), a doublet for the methyl group (CH₃), and a broad singlet for the amine protons.
-
¹³C NMR: Aromatic carbons will show characteristic shifts and C-F couplings. Aliphatic signals for the methine and methyl carbons will also be present.
Chromatographic Purity and Enantiomeric Excess
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing both chemical and enantiomeric purity.
Protocol: Chiral HPLC for Enantiomeric Purity
A validated chiral HPLC method is essential for quantifying the enantiomeric excess. [3]The following is a representative method adapted from the analysis of similar compounds.
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Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., Chiralcel OD-H) or a Pirkle-type column, is typically effective. [4]* Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol) is commonly used. Small amounts of an amine modifier (e.g., diethylamine) may be added to improve peak shape.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
-
Quantification: The enantiomeric excess is calculated from the peak areas of the (R) and (S) enantiomers.
Applications in Pharmaceutical Synthesis
(R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride is a versatile intermediate. The bromine atom serves as a handle for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity, while the primary amine is a key nucleophile for amide bond formation or for constructing heterocyclic rings.
While specific, publicly disclosed drug synthesis pathways using this exact intermediate are proprietary, its structural motifs are present in numerous patented compounds, particularly in the areas of kinase inhibitors and other targeted therapies. The 4-bromo-2-fluorophenyl moiety is a common fragment in medicinal chemistry, and the chiral ethylamine side chain is crucial for specific interactions with biological targets.
Safety and Handling
(R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride is a chemical intermediate and should be handled with appropriate safety precautions in a well-ventilated laboratory.
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat. [1][5]* Handling: Avoid inhalation of dust and contact with skin and eyes. [1]* Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier. [1][5][6][7][8]
Conclusion
(R)-1-(4-Bromo-2-fluorophenyl)ethanamine hydrochloride is a high-value chiral intermediate with significant potential in the discovery and development of new pharmaceuticals. Its unique structural features provide a versatile platform for the synthesis of complex, biologically active molecules. This guide provides a foundational understanding of its properties, synthesis, and analysis to support its effective application in research and development.
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